2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a combination of piperazine, piperidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a scaffold for designing new pharmaceutical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-pyrrolidin-1-ylpyrimidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative of piperazine with different functional groups.
Uniqueness
2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its iodine and sulfonyl groups provide sites for further chemical modification, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IN5O2S/c1-16-15-19(24-9-3-2-4-10-24)23-20(22-16)25-11-13-26(14-12-25)29(27,28)18-7-5-17(21)6-8-18/h5-8,15H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZUTLDGBDGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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